2-Methyl-4-(methylsulfonylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-4-(methylsulfonylmethyl)aniline is an organic compound with the molecular formula C8H11NO2S It is a derivative of aniline, where the aniline ring is substituted with a methyl group at the 2-position and a methylsulfonylmethyl group at the 4-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic substitution reaction, where an appropriate sulfonyl chloride reacts with 2-methyl-4-aminotoluene under basic conditions to form the desired product . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
In an industrial setting, the production of 2-Methyl-4-(methylsulfonylmethyl)aniline can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the product. The use of catalysts, such as palladium or ruthenium complexes, can also enhance the efficiency of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-4-(methylsulfonylmethyl)aniline undergoes various chemical reactions, including:
Oxidation: The methylsulfonylmethyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or catalytic hydrogenation are used.
Substitution: Reagents such as nitric acid for nitration or bromine for halogenation are employed.
Major Products
The major products formed from these reactions include sulfone derivatives, secondary amines, and substituted aniline compounds.
Wissenschaftliche Forschungsanwendungen
2-Methyl-4-(methylsulfonylmethyl)aniline has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Methyl-4-(methylsulfonylmethyl)aniline involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methylsulfonylaniline: Similar structure but lacks the methyl group at the 2-position.
2-Methyl-4-nitroaniline: Contains a nitro group instead of the methylsulfonylmethyl group.
4-Methyl-2-nitroaniline: Similar structure but with a nitro group at the 2-position.
Uniqueness
2-Methyl-4-(methylsulfonylmethyl)aniline is unique due to the presence of both the methyl and methylsulfonylmethyl groups, which confer specific chemical and biological properties.
Eigenschaften
Molekularformel |
C9H13NO2S |
---|---|
Molekulargewicht |
199.27 g/mol |
IUPAC-Name |
2-methyl-4-(methylsulfonylmethyl)aniline |
InChI |
InChI=1S/C9H13NO2S/c1-7-5-8(3-4-9(7)10)6-13(2,11)12/h3-5H,6,10H2,1-2H3 |
InChI-Schlüssel |
SVIBMYDQORCHNN-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=C1)CS(=O)(=O)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.